5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

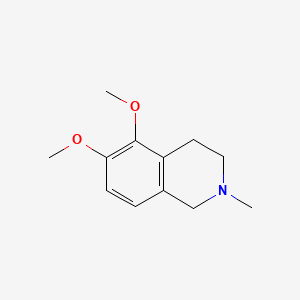

5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by methoxy groups at positions 5 and 6 of the aromatic ring and a methyl substituent at position 2 of the tetrahydroisoquinoline core. THIQ derivatives are privileged scaffolds in medicinal chemistry due to their structural versatility and diverse biological activities, including neurotropic, cardiovascular, and antimicrobial effects .

Properties

CAS No. |

87664-82-2 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C12H17NO2/c1-13-7-6-10-9(8-13)4-5-11(14-2)12(10)15-3/h4-5H,6-8H2,1-3H3 |

InChI Key |

HHVOIBSWCXRZJW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler condensation, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Anodic oxidation can be used to convert this compound to its corresponding dihydroisoquinolinium salts.

Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups on the tetrahydroisoquinoline core.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and their oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may inhibit certain enzymes involved in pathogen replication or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of THIQ derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

Key Observations :

- Substituent Position: Methoxy groups at 5,6 vs. 6,7 positions significantly alter electronic properties and receptor interactions. For example, 6,7-dimethoxy derivatives exhibit stronger inotropic activity (EC₅₀ ~14 μM) compared to 5,6 analogs, which remain understudied .

- Methyl Group Effects : The 2-methyl group in 5,6-Dimethoxy-2-methyl-THIQ may enhance lipophilicity and metabolic stability compared to 1-methyl analogs (e.g., 1-MeTIQ), which show rapid brain accumulation .

Pharmacological Potential and Challenges

- Toxicity : Sodium salts of THIQ acetic acids (e.g., compound 18) show low toxicity (LD₅₀ = 3550 mg/kg), suggesting a favorable safety profile for related compounds .

Biological Activity

5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article explores the biological activity of DMTHIQ, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 207.269 g/mol

- CAS Number : 87664-82-2

- LogP : 1.6296 (indicating moderate lipophilicity)

Pharmacological Activities

Research indicates that DMTHIQ and its derivatives exhibit several pharmacological activities:

-

Anti-Cancer Activity :

- A study highlighted the synthesis of various tetrahydroisoquinoline derivatives, including DMTHIQ, which were screened for anti-cancer properties against colorectal cancer cell lines such as HCT116 and SW480. The results indicated that certain derivatives showed significant inhibition of cancer cell viability with IC values ranging from 0.9 μM to 10.7 μM .

- Specifically, compounds derived from DMTHIQ demonstrated moderate to high activity in inhibiting KRas signaling pathways in cancer cells, suggesting a potential role in cancer therapeutics.

- Anti-Angiogenesis :

-

Neuroprotective Effects :

- Some studies suggest that tetrahydroisoquinoline derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's disease. The structural features of DMTHIQ may contribute to its interaction with neuroreceptors or enzymes involved in neuroprotection .

The biological activity of DMTHIQ is believed to be mediated through various mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression and angiogenesis.

- Molecular Docking Studies : Research has utilized molecular docking techniques to predict how DMTHIQ binds to target proteins such as KRas and VEGF receptors, elucidating its potential as a therapeutic agent .

Table 1: Summary of Biological Activities and IC Values

| Compound | Biological Activity | IC Value (μM) | Cell Line |

|---|---|---|---|

| GM-3-18 | KRas Inhibition | 0.9 - 10.7 | Colo320, HCT116 |

| GM-3-121 | Anti-Angiogenesis | 1.72 | HCT116 |

| GM-3-18 | Anti-Angiogenesis | >50% inhibition at 10 μM | Various CRC cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.